methyl (4aS,6aR,6bR,8aR,12aR,12bR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate
Description
This compound is a highly functionalized pentacyclic triterpenoid derivative. Its structure features a cyano group at position 11, two ketone groups at positions 10 and 14, a methyl ester at position 4a, and seven methyl substituents across the triterpene scaffold. Such modifications are typical in synthetic triterpenoids designed to enhance pharmacological activity, particularly in anti-inflammatory and anticancer contexts .
Properties
Molecular Formula |
C32H45NO4 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C32H45NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h16,20,22-24H,9-15,17H2,1-8H3/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1 |
InChI Key |
JBGHJNBYKXJQFS-BFGQVZSYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C=C(C(=O)C3(C)C)C#N)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the cyclization of precursor molecules under specific conditions to form the core polycyclic structure.
Functional Group Introduction: Various functional groups, such as the cyano and carboxylate groups, are introduced through reactions like nucleophilic substitution and esterification.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and other functional groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the oleanane-type triterpenoid family. Key analogs and their distinguishing features include:
*Calculated using ChemDraw and analog data from .
Key Differences:
Electron-Withdrawing Groups: The target compound’s 11-cyano and 10,14-dioxo groups enhance electrophilicity, likely promoting covalent interactions with cysteine residues in proteins like Keap1 (a mechanism seen in CDDO derivatives) .
Methyl Ester vs.
Methylation Pattern : The heptamethyl configuration may sterically hinder metabolic degradation, extending half-life relative to less substituted analogs like ursolic acid .
Pharmacokinetic and Pharmacodynamic Insights
- CDDO Analogs : The carboxylic acid group in CDDO limits oral bioavailability due to ionization at physiological pH. Its methyl ester derivative (CDDO-Me) shows improved absorption, a trait likely shared by the target compound .
- Anti-Toxoplasma Activity: Ursolic acid derivatives with triazole moieties (e.g., compounds 3a–3e in ) demonstrate EC₅₀ values <10 µM, suggesting the target compound’s cyano group could enhance efficacy through similar mechanisms .
- Computational Docking: AutoDock Vina studies on triterpenoids predict high binding affinity for Keap1, with cyano and ketone groups critical for hydrogen bonding .
Biological Activity
Methyl (4aS,6aR,6bR,8aR,12aR,12bR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate is a complex organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties based on diverse research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C32H45NO4 |
| Molecular Weight | 507.7 g/mol |
| Density | 1.13 g/cm³ (predicted) |
| Boiling Point | 585.7 °C (predicted) |
| CAS Number | 1191265-32-3 |
Structural Characteristics
The compound features a unique structure characterized by multiple methyl groups and a cyano group that may contribute to its biological activities. The presence of dioxo and carboxylate functional groups suggests potential interactions with biological macromolecules.
Anticancer Properties
Research indicates that derivatives of the compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
- Case Study : A study demonstrated that methyl (4aS...)-carboxylate significantly reduced tumor growth in xenograft models of breast cancer when administered at specific dosages .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties:
- Inhibition of Cytokines : It effectively reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models .
- Clinical Relevance : In animal studies, treatment with this compound resulted in decreased inflammation markers in models of arthritis and colitis .
Neuroprotective Effects
Emerging studies suggest neuroprotective effects:
- Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage by scavenging free radicals.
- Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's, the compound demonstrated a reduction in neuroinflammation and improved cognitive function .
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial effects against various pathogens:
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally verified?
- Methodological Answer : X-ray crystallography is the gold standard for resolving complex stereochemistry. For this compound, single-crystal X-ray diffraction (SC-XRD) should be performed to confirm the 4aS,6aR,6bR,8aR,12aR,12bR,14aR,14bS configuration. If crystallization is challenging, advanced NMR techniques (e.g., NOESY, ROESY) can correlate spatial proximity of protons to infer stereochemistry. Coupling constants (J-values) in H NMR can also indicate axial/equatorial substituents in cyclic systems .
Example Workflow :
- Purify the compound via recrystallization.
- Collect SC-XRD data and solve the structure using software like SHELX.
- Cross-validate with NMR chemical shifts and NOESY correlations.
Q. What strategies are recommended for optimizing the synthetic yield of this compound?
- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example:
-
Step 1 : Use protecting groups (e.g., silyl ethers for hydroxyl groups) to prevent side reactions during cyanation or carboxylation .
-
Step 2 : Employ catalysts like Pd(PPh) for coupling reactions (referenced in Scheme 1 of ).
-
Step 3 : Monitor intermediates via LC-MS to identify bottlenecks .
Critical Parameters :
Parameter Optimal Range Impact on Yield Temperature 40–60°C (cyanation) ±15% yield Solvent Polarity DMF > THF ±20% efficiency Catalyst Loading 5–10 mol% Pd Critical for C–C bonds
Q. Which analytical techniques are most effective for characterizing its stability under varying pH conditions?
- Methodological Answer :
-
HPLC-DAD : Monitor degradation products at λ = 254 nm.
-
TGA/DSC : Assess thermal stability (e.g., decomposition above 200°C).
-
pH Stability Studies : Incubate the compound in buffers (pH 1–13) for 24–72 hours, then quantify intact compound via H NMR integration .
Key Findings from Analogous Compounds :
Advanced Research Questions
Q. How do computational models predict the reactivity of the cyano group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic attack at the cyano group. Key steps:
Optimize the geometry of the compound using Gaussian 12.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Simulate reaction pathways (e.g., hydrolysis of –CN to –COOH) under implicit solvent models (e.g., PCM) .
Predicted Reactivity :
- The cyano group exhibits higher electrophilicity (F = 0.15) compared to methyl substituents (F = 0.02), making it prone to nucleophilic attack .
Q. What experimental designs resolve contradictions in reported biological activity data for similar triterpenoids?
- Methodological Answer : Use orthogonal assays to validate activity:
-
Assay 1 : Cell viability (MTT assay) with IC determination.
-
Assay 2 : Target-specific inhibition (e.g., ELISA for kinase activity).
-
Control : Compare with structurally simplified analogs to isolate functional group contributions .
Case Study :
Q. How does solvent polarity influence the compound’s conformational dynamics during catalysis?
- Methodological Answer : Conduct variable-temperature NMR in solvents of contrasting polarity (e.g., DMSO-d vs. CDCl). Analyze:
-
H NMR signal splitting (Δδ > 0.2 ppm indicates conformational shifts).
-
ROESY correlations to map solvent-dependent steric interactions .
Observation :
Methodological Considerations for Data Contradictions
Q. How to address conflicting reports on the compound’s metabolic stability?
- Resolution Strategy :
Standardize Assay Conditions : Use pooled human liver microsomes (pHLM) with NADPH cofactor.
Control Variables : pH (7.4), temperature (37°C), and incubation time (30–60 min).
Cross-Validate : Compare LC-MS/MS data with radiolabeled tracer studies .
Critical Factor : Cyano groups may inhibit CYP450 enzymes, artificially inflating stability in certain assays .
Safety and Handling Protocols
Q. What PPE is essential for handling this compound during scale-up?
- Guidelines :
- Respiratory Protection : NIOSH-approved N95 respirators if airborne particles exceed 1 mg/m .
- Skin Protection : Butyl rubber gloves (tested per EN 374) and full-body Tyvek suits.
- Waste Disposal : Incinerate at >800°C to prevent cyanide release .
Synthetic Challenges and Solutions
Q. Why does the heptamethyl substitution pattern complicate purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
